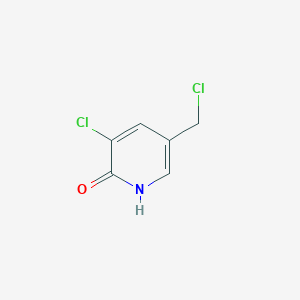
Praseodymium(III) i-propoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Praseodymium(III) i-propoxide is a chemical compound composed of praseodymium, a rare-earth metal, and isopropoxide groups. This compound is of significant interest in various scientific fields due to its unique properties and potential applications. Praseodymium is a member of the lanthanide series and is known for its magnetic, electrical, and optical properties. The combination with isopropoxide groups enhances its reactivity and usability in different chemical processes.
準備方法
Synthetic Routes and Reaction Conditions: Praseodymium(III) i-propoxide can be synthesized through the reaction of praseodymium(III) chloride with isopropanol in the presence of a base such as sodium isopropoxide. The reaction typically occurs under an inert atmosphere to prevent oxidation and hydrolysis of the product. The general reaction is as follows: [ \text{PrCl}_3 + 3 \text{C}_3\text{H}_7\text{ONa} \rightarrow \text{Pr}(\text{OCH(CH}_3)_2)_3 + 3 \text{NaCl} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the inert atmosphere, to ensure high purity and yield of the product. The use of automated systems and reactors helps in maintaining consistency and efficiency in production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming praseodymium oxides. This reaction is typically facilitated by exposure to oxygen or other oxidizing agents.
Reduction: The compound can be reduced to praseodymium metal under specific conditions, often involving hydrogen gas or other reducing agents.
Substitution: this compound can participate in substitution reactions where the isopropoxide groups are replaced by other ligands, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other peroxides.
Reducing Agents: Hydrogen gas, lithium aluminum hydride.
Substitution Reagents: Halides (chlorides, bromides), other alkoxides.
Major Products Formed:
Oxidation: Praseodymium oxides (e.g., Pr₂O₃, Pr₆O₁₁).
Reduction: Praseodymium metal.
Substitution: Praseodymium halides, praseodymium alkoxides.
科学的研究の応用
Praseodymium(III) i-propoxide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of praseodymium-containing compounds and materials. It is also employed in catalysis and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of high-performance materials, such as ceramics and glasses, and in the manufacturing of electronic components.
作用機序
Praseodymium(III) i-propoxide can be compared with other praseodymium compounds, such as praseodymium(III) chloride, praseodymium(III) nitrate, and praseodymium(III) acetate. While these compounds share the praseodymium ion as a common feature, their reactivity and applications differ due to the nature of their ligands. This compound is unique in its ability to act as a versatile reagent in both organic and inorganic synthesis, making it a valuable compound in various scientific fields.
類似化合物との比較
- Praseodymium(III) chloride (PrCl₃)
- Praseodymium(III) nitrate (Pr(NO₃)₃)
- Praseodymium(III) acetate (Pr(CH₃COO)₃)
- Praseodymium(III) oxide (Pr₂O₃)
Praseodymium(III) i-propoxide stands out due to its specific reactivity and the versatility of its isopropoxide ligands, making it a compound of significant interest in both research and industrial applications.
特性
分子式 |
C9H24O3Pr |
|---|---|
分子量 |
321.19 g/mol |
IUPAC名 |
praseodymium;propan-1-ol |
InChI |
InChI=1S/3C3H8O.Pr/c3*1-2-3-4;/h3*4H,2-3H2,1H3; |
InChIキー |
AVXLLGIUENUCEH-UHFFFAOYSA-N |
正規SMILES |
CCCO.CCCO.CCCO.[Pr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


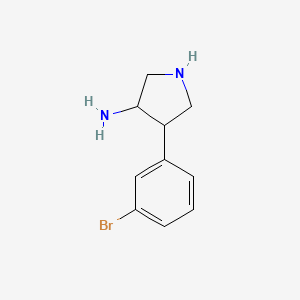
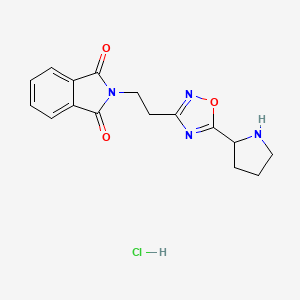
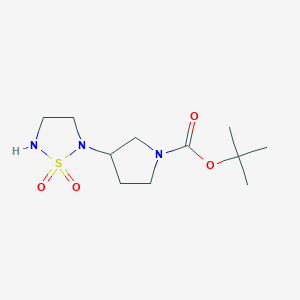
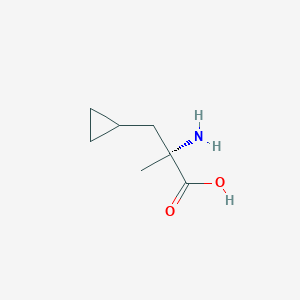
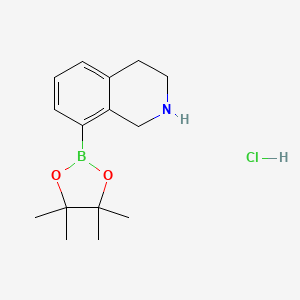
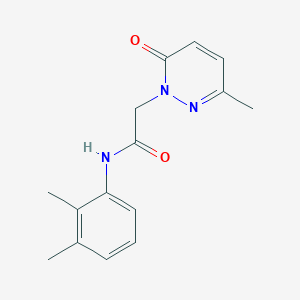
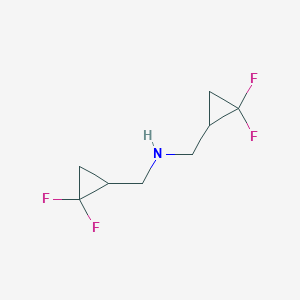
![(1R,4Z,6R,7R,11S,17S)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione](/img/structure/B14866777.png)
![N-(quinolin-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B14866788.png)
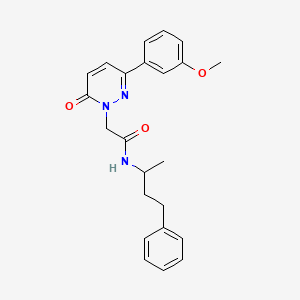

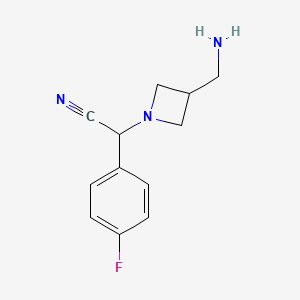
![2-(Chloromethyl)-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine](/img/structure/B14866812.png)
